3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

CAS No.: 2408962-93-4

Cat. No.: VC4258163

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2408962-93-4 |

|---|---|

| Molecular Formula | C11H13BrClNO2 |

| Molecular Weight | 306.58 |

| IUPAC Name | 3-(3-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H12BrNO2.ClH/c12-9-3-1-2-8(6-9)11(10(14)15)4-5-13-7-11;/h1-3,6,13H,4-5,7H2,(H,14,15);1H |

| Standard InChI Key | XUVYTSYNGIPQFE-UHFFFAOYSA-N |

| SMILES | C1CNCC1(C2=CC(=CC=C2)Br)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

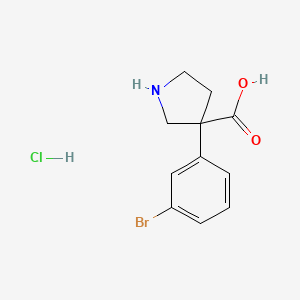

The molecular formula of 3-(3-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is C₁₁H₁₃BrClNO₂, with a molecular weight of 306.58 g/mol. The IUPAC name, 3-(3-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride, reflects its structure: a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a 3-bromophenyl group and a carboxylic acid functional group. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen.

Key Structural Features:

-

Pyrrolidine Ring: Confers conformational flexibility, enabling interactions with biological targets.

-

3-Bromophenyl Group: Introduces halogen bonding capabilities, enhancing binding affinity.

-

Carboxylic Acid Moiety: Facilitates hydrogen bonding and salt formation, improving solubility.

Physicochemical Data

The following table summarizes critical physicochemical properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2408962-93-4 | |

| Molecular Formula | C₁₁H₁₃BrClNO₂ | |

| Molecular Weight | 306.58 g/mol | |

| SMILES | C1CNCC1(C2=CC(=CC=C2)Br)C(=O)O.Cl | |

| InChI Key | XUVYTSYNGIPQFE-UHFFFAOYSA-N |

The compound’s solubility profile remains unspecified in available literature, though the hydrochloride form typically improves aqueous solubility compared to the free base.

Synthesis and Industrial Production

Synthetic Routes

Synthesis of 3-(3-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves multi-step protocols, often beginning with 3-bromobenzaldehyde as a precursor. A generalized pathway includes:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of keto acids.

-

Bromophenyl Introduction: Suzuki-Miyaura coupling or electrophilic aromatic substitution to attach the bromophenyl group.

-

Carboxylation: Introduction of the carboxylic acid group via carbonation or oxidation of a methyl group.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial production scales these steps using continuous flow reactors to optimize yield and purity. Purification employs recrystallization or chromatography, ensuring >95% purity for pharmaceutical applications.

Stereochemical Considerations

The stereoisomer (3R,4S)-rel-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1423037-48-2) highlights the importance of chirality in biological activity. Its synthesis requires chiral catalysts or resolution techniques, underscoring the compound’s versatility in enantioselective drug design.

Biological Activity and Mechanism of Action

Receptor and Enzyme Interactions

The compound’s biological activity stems from its dual functional groups:

-

Bromophenyl Group: Engages in halogen bonding with electron-rich regions of enzymes or receptors.

-

Carboxylic Acid: Forms hydrogen bonds with amino acid residues, stabilizing target interactions.

Studies suggest activity as a neuromodulator, potentially inhibiting neurotransmitter reuptake or modulating ion channels. For example, analogs have shown affinity for serotonin receptors, implicating this compound in mood disorder therapeutics.

Applications in Research and Industry

Pharmaceutical Development

As a key intermediate, the compound facilitates synthesis of:

-

Neurological Agents: Dopamine and serotonin receptor ligands for treating Parkinson’s and depression.

-

Antivirals: Protease inhibitors targeting viral replication machinery.

Its hydrochloride salt is preferred in formulation due to enhanced bioavailability and stability.

Material Science

The bromine atom’s electron-withdrawing properties make the compound useful in:

-

Liquid Crystals: Modifying dielectric properties for display technologies.

-

Polymer Additives: Enhancing flame retardancy in plastics.

Comparison with Structural Analogs

| Compound | Substituent | Key Difference |

|---|---|---|

| 3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid HCl | Chlorine atom | Reduced halogen bonding strength |

| 3-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid HCl | Fluorine atom | Enhanced metabolic stability |

The bromine atom in 3-(3-bromophenyl)pyrrolidine-3-carboxylic acid HCl offers a balance between reactivity and stability, making it superior for prolonged biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume